

An In-Depth Technical Guide to Methyl 3-formyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 3-formyl-4-nitrobenzoate

Cat. No.: B127592

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 148625-35-8

This technical guide provides a comprehensive overview of **Methyl 3-formyl-4-nitrobenzoate**, a key organic intermediate. The document details its physicochemical properties, outlines a plausible synthetic pathway with experimental protocols, and explores its potential applications in drug discovery and development, drawing on the known biological activities of related nitrobenzoate derivatives.

Compound Properties and Data

Methyl 3-formyl-4-nitrobenzoate is a solid organic compound with the molecular formula $C_9H_7NO_5$ and a molecular weight of 209.16 g/mol .^[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Methyl 3-formyl-4-nitrobenzoate**

Property	Value	Reference
CAS Number	148625-35-8	[1]
Molecular Formula	C ₉ H ₇ NO ₅	[1]
Molecular Weight	209.16 g/mol	[1]
Appearance	Solid	
Melting Point	72-76 °C	
InChI Key	JHFSCEMUDKRPID- UHFFFAOYSA-N	
SMILES	O=C(OC)c1cc(C=O)c(cc1)-- INVALID-LINK--=O	[1]

Synthesis and Experimental Protocols

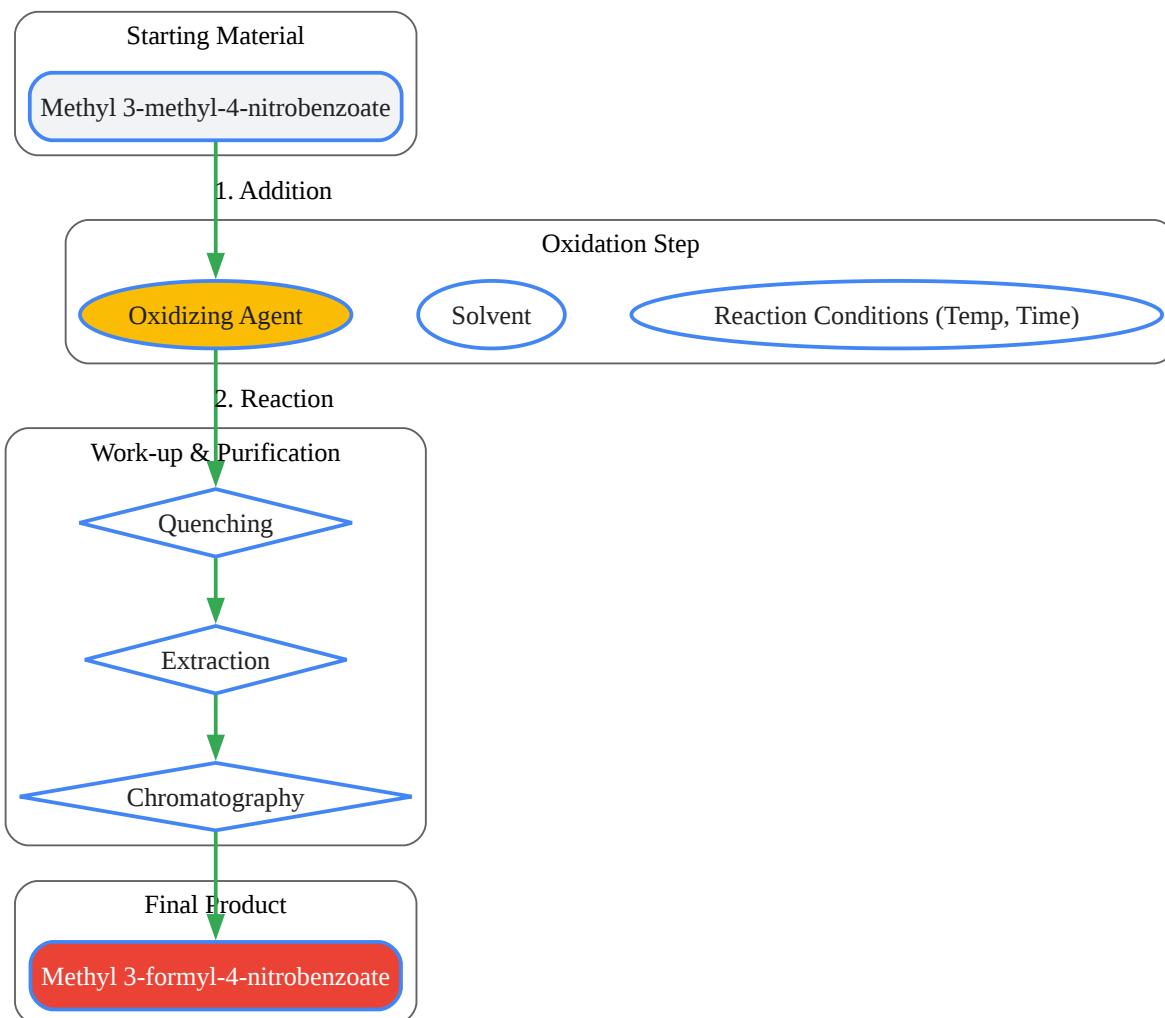
The synthesis of **Methyl 3-formyl-4-nitrobenzoate** can be envisioned as a two-step process commencing from 3-methyl-4-nitrobenzoic acid. The first step involves the esterification of the carboxylic acid to its methyl ester, followed by the selective oxidation of the methyl group to a formyl group.

Step 1: Esterification of 3-Methyl-4-nitrobenzoic acid

Reaction: 3-Methyl-4-nitrobenzoic acid + Methanol → Methyl 3-methyl-4-nitrobenzoate

Experimental Protocol (Adapted from a similar procedure):[\[2\]](#)

- To a solution of 3-methyl-4-nitrobenzoic acid (10 g, 55 mmol) in 100 mL of methanol, slowly add concentrated sulfuric acid (2 mL) dropwise.
- Reflux the resulting solution for 4 hours.
- After cooling to room temperature, concentrate the solution to approximately 10 mL under reduced pressure.


- Dilute the concentrated solution with 100 mL of water and extract with ethyl acetate (3 x 100 mL).
- Wash the combined organic layers with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield Methyl 3-methyl-4-nitrobenzoate. A typical yield for this type of reaction is high, around 96%.
[2]

Step 2: Oxidation of Methyl 3-methyl-4-nitrobenzoate

Reaction: Methyl 3-methyl-4-nitrobenzoate → **Methyl 3-formyl-4-nitrobenzoate**

A detailed experimental protocol for the direct oxidation of Methyl 3-methyl-4-nitrobenzoate to **Methyl 3-formyl-4-nitrobenzoate** is not readily available in the reviewed literature. However, a general approach for the oxidation of a methyl group on a nitro-substituted aromatic ring to an aldehyde can be proposed based on established organic synthesis methods. One possible route involves a two-step process of benzylic bromination followed by hydrolysis, or direct oxidation using a suitable oxidizing agent that is selective for the benzylic methyl group without affecting the ester or the aromatic ring.

Conceptual Experimental Workflow:

[Click to download full resolution via product page](#)

Conceptual workflow for the oxidation of Methyl 3-methyl-4-nitrobenzoate.

Role in Drug Discovery and Development

While specific applications of **Methyl 3-formyl-4-nitrobenzoate** in the synthesis of marketed drugs are not extensively documented in the public domain, its structural motifs—a nitro-substituted benzene ring with formyl and methyl ester groups—make it a valuable building block in medicinal chemistry. Nitroaromatic compounds are known to exhibit a wide range of biological activities.

Derivatives of the closely related 3-methyl-4-nitrobenzoic acid have been investigated as potential antifungal agents.^[3] Studies have shown that some 3-methyl-4-nitrobenzoate derivatives exhibit significant activity against various *Candida* species.^[3] The mechanism of action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of reactive nitrogen species that cause cellular damage.^[4]

Furthermore, nitrobenzoate derivatives have been explored for their potential as antimycobacterial, anti-inflammatory, and anticancer agents.^{[4][5]} For instance, some nitro-containing compounds are known to target enzymes essential for the synthesis of the mycobacterial cell wall.^[5] In the context of cancer, certain nitrobenzoates have been found to inhibit cancer cell migration. The general biological activities of nitrobenzoate derivatives suggest that **Methyl 3-formyl-4-nitrobenzoate** could serve as a key intermediate in the synthesis of novel therapeutic agents.

Potential Signaling Pathway Involvement:

The biological activity of many nitroaromatic compounds is predicated on their reduction by cellular nitroreductases. This activation pathway is a key area of investigation in the development of targeted therapies, particularly for hypoxic tumors where nitroreductase activity is often elevated.

[Click to download full resolution via product page](#)

General mechanism of action for nitroaromatic compounds.

Spectral Data

Specific ^1H and ^{13}C NMR spectral data for **Methyl 3-formyl-4-nitrobenzoate** are not readily available in the reviewed literature. However, the spectral data for the closely related precursor, Methyl 3-methyl-4-nitrobenzoate, and a similar compound, Methyl 3-nitrobenzoate, are provided for reference in Table 2.

Table 2: NMR Data of Related Compounds

Compound	^1H NMR (CDCl_3 , δ ppm)	^{13}C NMR (CDCl_3 , δ ppm)	Reference
Methyl 3-methyl-4-nitrobenzoate	8.03 (m, 1H), 7.97 (m, 2H), 3.96 (s, 3H), 2.62 (s, 3H)	165.44, 152.68, 134.16, 134.07, 133.93, 128.91, 124.91, 52.99, 35.90	[2]
Methyl 3-nitrobenzoate	8.81-8.87 (m, 1H), 8.34-8.44 (m, 2H), 7.61-7.69 (m, 1H), 3.99 (s, 3H)	164.6, 148.2, 135.1, 131.8, 129.5, 127.2, 124.4, 52.6	[6]

Conclusion

Methyl 3-formyl-4-nitrobenzoate is a valuable chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. While detailed studies on this specific compound are limited, the known reactivity of its functional groups and the broad biological activities of related nitrobenzoate derivatives highlight its promise as a building block for the development of novel therapeutic agents. Further research into its synthesis and applications is warranted to fully explore its utility in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. methyl 3-formyl-4-nitrobenzoate 97% | CAS: 148625-35-8 | AChemBlock [achemblock.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Methyl 3-formyl-4-nitrobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127592#methyl-3-formyl-4-nitrobenzoate-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

